1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide-containing piperidine derivative characterized by:
- Piperidine core: A six-membered nitrogen-containing ring contributing conformational flexibility .
- 3-Nitrophenylsulfonyl group: The sulfonyl moiety enhances hydrogen bonding and polar interactions, while the nitro group at the 3-position introduces strong electron-withdrawing effects, influencing reactivity and solubility .
This compound is primarily utilized in medicinal chemistry as an intermediate for protease inhibitors (e.g., TACE/MMP inhibitors) due to its sulfonyl and carboxylic acid functionalities .
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-4-6-13(7-5-9)21(19,20)11-3-1-2-10(8-11)14(17)18/h1-3,8-9H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIFGBWZUCLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204127 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-61-0 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321970-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride under basic conditions . The reaction proceeds as follows:
Starting Materials: Piperidine and 3-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The piperidine is added to a solution of 3-nitrobenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from ethanol.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acidic or basic hydrolysis conditions .
Scientific Research Applications
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The nature of the substituent on the phenylsulfonyl group significantly impacts physicochemical and biological properties:
Key Observations :
Physical and Spectral Properties
Notes:
Biological Activity
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 321970-61-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O6S, with a molecular weight of 314.31 g/mol. The compound contains a piperidine ring substituted with a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and proteases.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit various enzymes, including:
- Cathepsin K : A cysteine protease involved in bone resorption.
- Carbonic Anhydrases : Enzymes that catalyze the reversible hydration of carbon dioxide.
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate to strong | |
| Antiproliferative Activity | Significant against cancer cell lines | |
| Anti-inflammatory Properties | Potentially reduces inflammation |
Case Studies
- In Vitro Studies : In studies assessing the compound's effect on cancer cell lines, it was found to exhibit significant antiproliferative activity, particularly against HT29 colorectal cancer cells. The mechanism was linked to the inhibition of specific growth factor receptors .
- Enzymatic Assays : In enzymatic assays targeting Cathepsin K, this compound demonstrated notable inhibitory effects, suggesting its potential use in treating osteoporosis or other bone-related diseases .
- Pharmacokinetics : Preliminary studies have indicated favorable pharmacokinetic properties, including moderate lipophilicity (Log P values around 1.45) which may facilitate cellular uptake while avoiding extensive metabolic degradation .
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparison with structurally related piperidine derivatives was conducted:
Q & A
Q. What are the critical steps and safety considerations for synthesizing 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, analogous compounds like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid are synthesized via hydrolysis of ester intermediates using aqueous NaOH in ethanol, followed by acidification (pH 3–4) to precipitate the product . Key safety considerations include:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to corrosive reagents (e.g., HCl, NaOH) and irritant byproducts .
- Purification : Filtration and washing with water to remove unreacted reagents .
| Example Synthesis Parameters |
|---|
| Reaction Solvent |
| Hydrolysis Time |
| Yield |
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare H NMR peaks (e.g., aromatic protons at δ 7.93–8.09 ppm for sulfonyl groups) and integration ratios .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- IR Spectroscopy : Identify carbonyl (1687–1730 cm) and sulfonamide (3259–3359 cm) stretches .
- Melting Point : Validate against literature (e.g., 162–163°C for analogous sulfonamides ).
Q. What are the primary hazards associated with handling nitrophenyl sulfonyl derivatives?
- Methodological Answer : Based on GHS classifications for similar piperidine derivatives:
- Acute Toxicity : Oral (Category 4; H302) and respiratory irritation (H335) .
- Skin/Eye Irritation : Category 2 (H315/H319) .
Mitigation includes fume hood use, spill containment kits, and immediate washing after exposure .
Q. Which solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Ethanol/water mixtures are effective for reactions and recrystallization .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .
Q. How can logP and melting point data inform experimental design?
- Methodological Answer :
- logP (Hydrophobicity) : A logP of ~0.28 (analogous compound) suggests moderate solubility in polar solvents, guiding solvent selection for reactions .
- Melting Point : A sharp range (e.g., 217–219°C for related compounds) indicates high purity; deviations suggest impurities needing column chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonylation of piperidine derivatives?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine to enhance sulfonylation efficiency.
- Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C minimizes side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonylating agent to piperidine to account for reagent volatility .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Computational Validation : Compare experimental H NMR with DFT-calculated shifts using software like Gaussian .
- Cross-Referencing : Align IR carbonyl stretches (e.g., 1687 cm) with literature for sulfonamide confirmation .
- Isotopic Labeling : Use N-labeled analogs to clarify ambiguous peaks in complex spectra.
Q. How can byproducts from multi-step syntheses be identified and minimized?
- Methodological Answer :
- LC-MS Monitoring : Track reaction progress and detect intermediates with m/z filters (e.g., m/z 313 for parent ions ).
- Byproduct Trapping : Add scavengers (e.g., polymer-bound amines) to sequester unreacted sulfonyl chlorides.
- Chromatography : Use reverse-phase HPLC with C18 columns to separate polar impurities .
Q. What computational tools aid in predicting the reactivity of nitrophenyl sulfonyl groups?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic sites on the nitro group .
- In Silico Spectroscopy : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ values.
Q. How can toxicological risks be assessed beyond GHS classifications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
